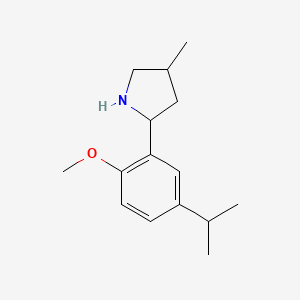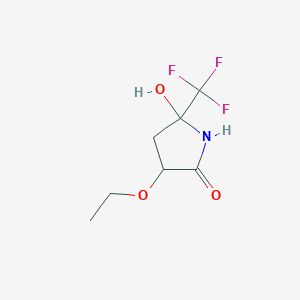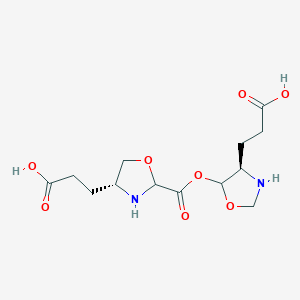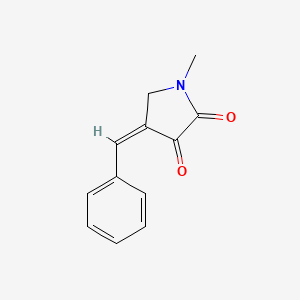
4-Benzylidene-1-methylpyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylidene-1-methylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring with a benzylidene group at the 4-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-methylpyrrolidine-2,3-dione typically involves the reaction of benzaldehyde with 1-methylpyrrolidine-2,3-dione under basic conditions. The reaction proceeds via a condensation mechanism, forming the benzylidene group at the 4-position of the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzylidene-1-methylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of 4-benzyl-1-methylpyrrolidine-2,3-dione.
Substitution: Formation of substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
4-Benzylidene-1-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzylidene-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzylidene-1-phenylpyrrolidine-2,3-dione
- 4-Benzylidene-1-ethylpyrrolidine-2,3-dione
- 4-Benzylidene-1-propylpyrrolidine-2,3-dione
Uniqueness
4-Benzylidene-1-methylpyrrolidine-2,3-dione is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-13-8-10(11(14)12(13)15)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7- |
Clave InChI |
QWYZWDBCVOJYMH-YFHOEESVSA-N |
SMILES isomérico |
CN1C/C(=C/C2=CC=CC=C2)/C(=O)C1=O |
SMILES canónico |
CN1CC(=CC2=CC=CC=C2)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


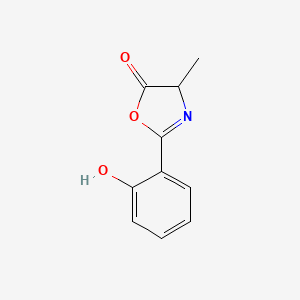

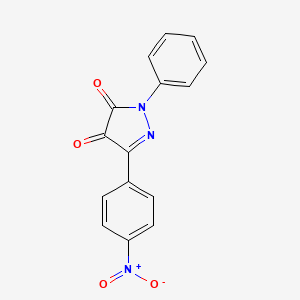
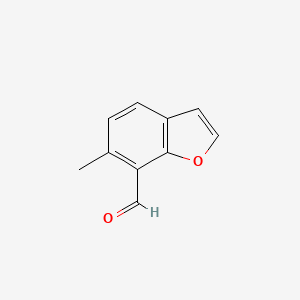
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)

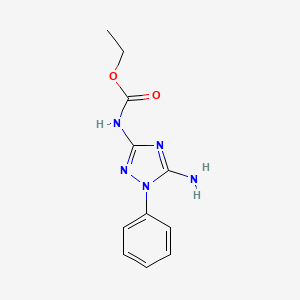
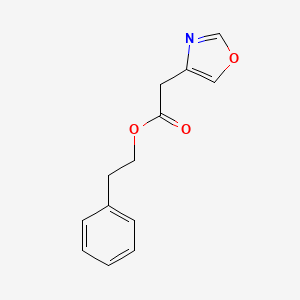
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
